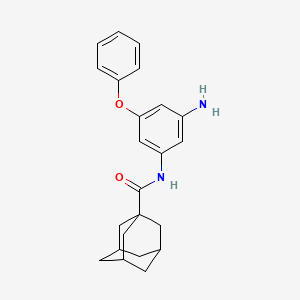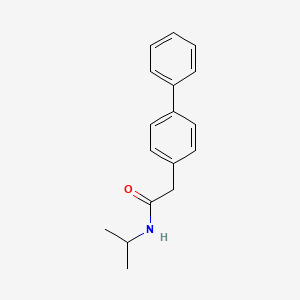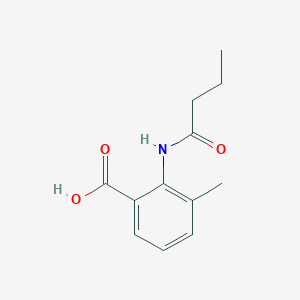![molecular formula C14H15N3O2S B5036123 N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thioacetamide derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is not fully understood. However, studies have suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its potential as a multi-targeted therapeutic agent. It has been found to have anti-inflammatory, analgesic, anti-tumor, antifungal, and antibacterial properties. However, one limitation of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. One area of research could focus on improving the solubility of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide to facilitate its administration in vivo. Another area of research could focus on the development of more efficient synthesis methods for N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis method of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 6-methyl-4-pyrimidinethiol to form N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. The final product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have potential applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to have potential as an antifungal and antibacterial agent. Additionally, N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-14(16-9-15-10)20-8-13(18)17-11-5-3-4-6-12(11)19-2/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFRYEFGSNZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-2-[(6-methylpyrimidin-4-YL)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)

![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)